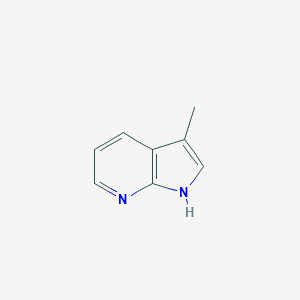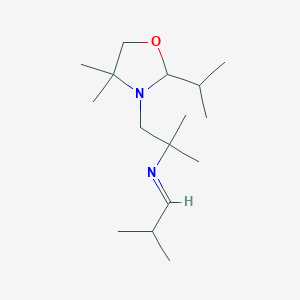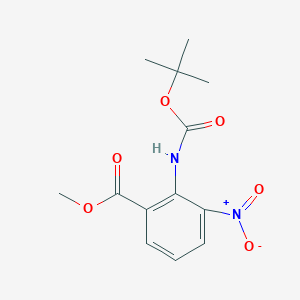
甲基2-((叔丁氧羰基)氨基)-3-硝基苯甲酸酯
概述
描述
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in pharmaceutical synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl groups and nitrobenzoate structures. For instance, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involves lithiation followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, tert-butyl peroxybenzoate has been used as both a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate by incorporating the appropriate tert-butyl and nitrobenzoate functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be complex, with specific spatial arrangements influencing their properties. For example, the X-ray analysis of the triradical compound in paper shows large dihedral angles between the N-O bonds and the benzene ring plane. Such structural details are crucial for understanding the molecular interactions and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing tert-butyl and nitrobenzoate groups can be quite varied. The tert-butyl nitrite has been used as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . This suggests that tert-butyl groups can play a role in facilitating certain types of chemical reactions, which may be relevant for the chemical reactions analysis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate would likely be influenced by its functional groups. For instance, the presence of a nitro group can affect the compound's acidity, reactivity towards reduction, and its overall stability . The tert-butoxycarbonyl group is commonly used as a protecting group in organic synthesis, which can be removed under acidic conditions . These properties are important for the compound's potential use in various chemical reactions and its behavior under different conditions.
科学研究应用
-
Synthesis and Crystal Structure Analysis
- Field : Crystallography
- Application : The compound has been used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .
- Method : The crystal structure was determined using a Bruker APEX-II diffractometer, with Mo Kα radiation .
- Results : The crystal structure was successfully determined, with the compound forming a monoclinic crystal system .
-
Synthesis of Erythro (±) and Threo (±) Isomers
- Field : Organic Chemistry
- Application : The compound has been used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate isomers .
- Method : The erythro (±) isomer was obtained using sodium borohydride in methanol at -40°C. The erythro isomer was then converted into its threo (±) isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
- Results : The erythro (±) isomer was obtained in excellent yield (93%), and the threo (±) isomer was obtained with 100% efficiency .
-
Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
-
Dipeptide Synthesis
- Field : Biochemistry
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from the compound, have been used in dipeptide synthesis .
- Method : The protected ionic liquids were used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
-
Synthesis of Phosphatidylserine and Ornithine
-
Synthesis of tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate .
- Method : The specific synthesis method is not provided in the source .
- Results : The Boc group can be deprotected under mild acidic conditions to form the free amine .
-
Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
-
Synthesis of Phosphatidylserine and Ornithine
-
Synthesis of tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate .
- Method : The specific synthesis method is not provided in the source .
- Results : The Boc group can be deprotected under mild acidic conditions to form the free amine .
-
Synthesis of Dipeptides
- Field : Biochemistry
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids, which can be derived from the compound, have been used in dipeptide synthesis .
- Method : The protected ionic liquids were used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The dipeptides were obtained in satisfactory yields in 15 minutes .
安全和危害
The safety and hazards of “Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate” are not readily available. However, a related compound, “(S)-methyl 2-((tert-butoxycarbonyl)amino)-4-oxopentanoate”, has been noted that in combustion it emits toxic fumes of carbon dioxide / carbon monoxide3.
未来方向
There is no specific future directions available for “Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate”. However, a related compound, “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate”, has been synthesized by simple reduction and inversion methods2, which could potentially be applied to the synthesis of “Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate” in future research.
Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a chemical database or a professional in the field is recommended.
属性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIIGMQOAWKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433451 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
CAS RN |
57113-90-3 | |
| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

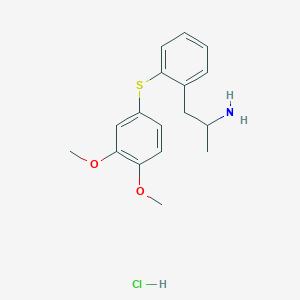
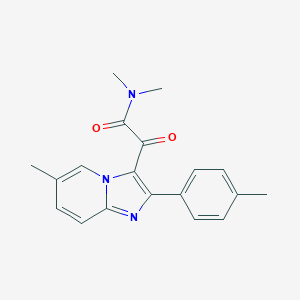
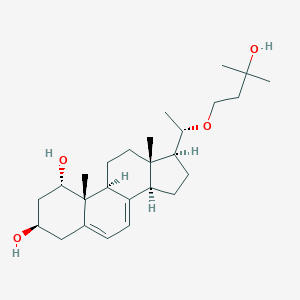
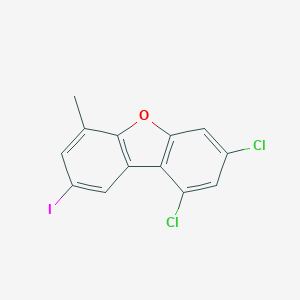
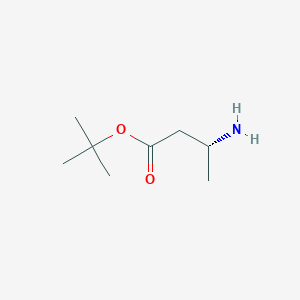
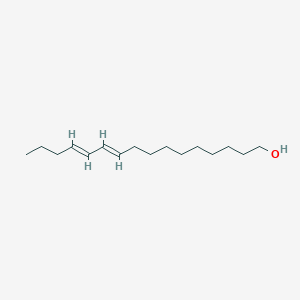
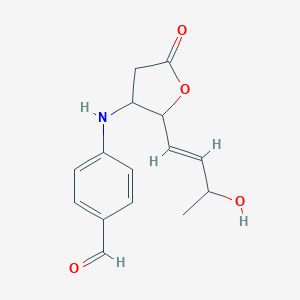
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

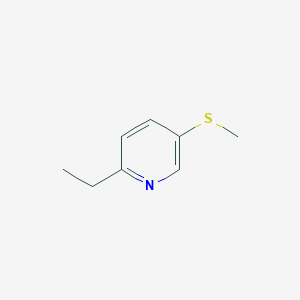
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

